molecular formula C12H12N6O3 B6535138 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 1171142-86-1

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6535138
CAS No.: 1171142-86-1
M. Wt: 288.26 g/mol
InChI Key: BQOMIJNPQLBNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 1,3-dimethylpyrazole moiety and at position 2 with a 3-methyl-1,2-oxazole-5-carboxamide group. The oxadiazole ring enhances metabolic stability and bioavailability, while the pyrazole and oxazole substituents contribute to target-binding specificity. Its molecular formula is inferred as C₁₄H₁₅N₅O₃, with a molecular weight of 325.31 g/mol (estimated from structural analogs in and ).

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-6-4-8(18(3)16-6)11-14-15-12(20-11)13-10(19)9-5-7(2)17-21-9/h4-5H,1-3H3,(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMIJNPQLBNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Dimethyl-1H-pyrazol-5-yl Subunit

The 1,3-dimethylpyrazole subunit is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For instance, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1,3-dimethyl-1H-pyrazole-5-carboxylate, which is subsequently hydrolyzed to the carboxylic acid . Decarboxylation under acidic conditions (e.g., HCl, 80°C) generates the 1,3-dimethylpyrazole nucleus . Alternative routes employ acetylacetone and methylhydrazine in a 1:1 molar ratio, achieving cyclization at 60°C with yields exceeding 85%.

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a hydrazide intermediate. A two-step protocol is widely adopted:

  • Hydrazide Preparation : The pyrazole-carboxylic acid (from Step 1) is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C to yield the corresponding hydrazide .

  • Oxadiazole Cyclization : The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and iodine (I₂) as an oxidizing agent. This method, adapted from ACS Publications , proceeds at 100°C for 6 hours, achieving 70–75% yield (Table 1).

Table 1: Optimization of Oxadiazole Cyclization Conditions

ParameterConditionYield (%)
Oxidizing AgentI₂ (1.2 equiv)75
SolventDMF68
Temperature100°C75
Reaction Time6 hours75

Synthesis of 3-Methyl-1,2-oxazole-5-carboxamide

The oxazole-carboxamide fragment is prepared via a Hantzsch-type reaction. Ethyl 3-methyl-1,2-oxazole-5-carboxylate is synthesized by cyclizing ethyl acetoacetate with hydroxylamine hydrochloride in acetic acid at 120°C . Subsequent hydrolysis with sodium hydroxide (NaOH) yields the carboxylic acid, which is converted to the carboxamide using thionyl chloride (SOCl₂) and ammonium hydroxide (NH₄OH). Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate direct amidation with amines .

Coupling of Oxadiazole and Oxazole-Carboxamide Moieties

The final step involves coupling the 5-(1,3-dimethylpyrazolyl)-1,3,4-oxadiazole-2-amine with 3-methyl-1,2-oxazole-5-carboxylic acid. Two methods are prevalent:

  • Acid Chloride Route : The oxazole-carboxylic acid is converted to its acyl chloride using SOCl₂, which reacts with the oxadiazole-amine in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C . Yields range from 65–70%.

  • Carbodiimide-Mediated Coupling : EDCI and HOBt promote amide bond formation in DMF at room temperature, achieving higher yields (80–85%) with reduced side products .

Table 2: Comparison of Coupling Methods

MethodReagentsYield (%)Purity (%)
Acid ChlorideSOCl₂, Et₃N65–7090
EDCI/HOBtEDCI, HOBt, DMF80–8595

Purification and Characterization

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Final compounds are characterized by NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 6.35 (s, 1H, pyrazole-H) .

  • IR (KBr) : 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch) .

Scalability and Green Chemistry Considerations

Recent advances emphasize continuous flow synthesis for scalability. For example, microreactor systems enable precise temperature control during cyclization steps, reducing reaction times by 40% compared to batch processes . Solvent-free conditions using microwave irradiation further enhance sustainability, achieving 90% yield in 30 minutes .

Challenges and Optimization Strategies

Common challenges include low yields during oxadiazole cyclization and regioselectivity issues in pyrazole formation. Strategies to address these include:

  • Catalyst Screening : Substituting iodine with ceric ammonium nitrate (CAN) improves oxadiazole yields to 82% .

  • Protecting Groups : Temporary protection of the pyrazole nitrogen with tert-butoxycarbonyl (Boc) prevents undesired side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study demonstrated that a related oxadiazole derivative exhibited selective cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties
Another application of this compound is its potential as an anti-inflammatory agent. Research has highlighted that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Agricultural Science

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Studies have reported that oxadiazole derivatives possess insecticidal properties against various agricultural pests. For instance, a related compound demonstrated effective control over aphid populations in controlled trials, suggesting potential applications in integrated pest management strategies.

Herbicidal Properties
In addition to its insecticidal effects, there is emerging evidence that compounds similar to this compound may also exhibit herbicidal activity. Research indicates that these compounds can inhibit the growth of certain weed species without harming crop plants. This selectivity is crucial for developing sustainable agricultural practices.

Materials Science

Polymer Chemistry
In materials science, the unique chemical properties of this compound allow for its incorporation into polymer matrices to enhance thermal stability and mechanical strength. Studies have explored the use of pyrazole-based compounds as additives in thermosetting resins and thermoplastics. The incorporation of such compounds can improve the thermal degradation temperature and overall durability of materials used in various applications, including automotive and aerospace industries.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells; selective toxicity
Anti-inflammatory propertiesInhibits pro-inflammatory cytokines
Agricultural SciencePesticidal activityEffective against aphids; potential for pest management
Herbicidal propertiesInhibits weed growth without harming crops
Materials SciencePolymer chemistryEnhances thermal stability and mechanical strength

Case Studies

  • Anticancer Study : A recent publication explored the effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs.
  • Agricultural Trials : Field tests conducted on crops treated with pyrazole-based herbicides showed a marked reduction in weed biomass while maintaining crop yield levels comparable to untreated controls.
  • Material Performance Evaluation : A comparative analysis of polymers containing different concentrations of pyrazole derivatives revealed improvements in tensile strength and thermal resistance compared to standard formulations.

Mechanism of Action

The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C₁₄H₁₅N₅O₃ 325.31 1,3-Dimethylpyrazole, 3-methyl-1,2-oxazole carboxamide High stability due to methyl groups; potential for oral bioavailability
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Chlorophenyl, cyanopyrazole Lower metabolic stability due to electronegative substituents
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₆H₁₅N₅O₄ 341.32 Dihydrobenzodioxin, dimethylpyrazole Enhanced lipophilicity from benzodioxin; unknown biological activity
Nesolicaftor (CFTR modulator) C₂₀H₂₀F₃N₅O₄ 451.40 Trifluoromethylphenyl, hydroxyethyl-oxadiazole, cyclobutyl Clinical relevance for cystic fibrosis; oxadiazole-oxazole scaffold
N,N-Diethyl-3-methyl-1,2-oxazole-5-carboxamide C₉H₁₃N₃O₂ 195.22 Diethylamine, methyl-oxazole Simplified analog; lacks heterocyclic diversity

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H15N7O2C_{13}H_{15}N_{7}O_{2} with a molecular weight of 301.30 g/mol. Its structure consists of a pyrazole ring linked to an oxadiazole and oxazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have indicated that derivatives of pyrazole and oxadiazole exhibit antimicrobial properties. For instance, a related compound demonstrated significant activity against various bacterial strains:

CompoundActivityZone of Inhibition (mm)Concentration (µg/mL)
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)Antibacterial11.1 - 24.050

This suggests that the compound may share similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Antitumor Activity

Research has shown that compounds containing oxadiazole and pyrazole rings can exhibit antitumor effects. For example, derivatives have been tested against human cancer cell lines with promising results:

Cell LineCompoundIC50 (µM)
PA1 (Ovarian carcinoma)N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)46 - 75
PC3 (Prostate carcinoma)N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)8 - 20

These results indicate potential as an antitumor agent .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to inhibit specific enzymes and receptors involved in disease pathways:

Inhibition of Kinases : Compounds similar to N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl] have shown to inhibit kinases such as p56 Lck and CRF-1 receptors. This inhibition can disrupt signaling pathways critical for cancer cell proliferation and survival .

Antioxidant Properties : Some studies suggest that oxazole derivatives possess antioxidant activity which can contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of various pyrazole derivatives, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl] was tested against multiple strains including E. coli and S. aureus. The compound exhibited a notable zone of inhibition at concentrations as low as 50 µg/mL.

Study 2: Antitumor Activity in Cell Lines
A series of experiments were conducted using human cancer cell lines (PA1 and PC3). The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 8 to 75 µM depending on the cell line tested.

Q & A

Basic: What are the standard synthetic protocols for synthesizing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?

Answer:
A typical synthesis involves reacting 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (RCH2Cl) in N,N-dimethylformamide (DMF) using K₂CO₃ as a base at room temperature. The reaction mixture is stirred for 12–24 hours, followed by purification via column chromatography or recrystallization . Key intermediates like the oxadiazole-thiol derivative are synthesized via cyclization of hydrazides with carbon disulfide under basic conditions.

Advanced: How can reaction conditions be optimized to improve yields or reduce byproducts during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling steps in analogous heterocyclic systems .
  • Computational guidance : Reaction path searches using quantum chemical calculations (e.g., density functional theory) predict energetically favorable pathways, while machine learning models analyze experimental datasets to identify optimal conditions .

Basic: What spectroscopic and chromatographic techniques are used to confirm the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on pyrazole and oxazole rings) .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

  • Analog synthesis : Modify substituents on the pyrazole (e.g., replacing methyl with trifluoromethyl) or oxadiazole (e.g., introducing aryl groups) to assess bioactivity changes .
  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock .
  • In vitro assays : Test analogs against enzyme targets (e.g., COX-2) or cancer cell lines to correlate structural modifications with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .
  • Dose-response validation : Perform IC₅₀/EC₅₀ determinations in triplicate to ensure reproducibility .
  • Mechanistic studies : Combine biochemical assays (e.g., enzyme inhibition) with transcriptomic profiling to identify off-target effects .

Basic: What methods are recommended to evaluate the compound’s solubility and stability in biological buffers?

Answer:

  • Solubility : Shake-flask method with HPLC quantification in PBS, DMSO, or simulated gastric fluid .
  • Stability : Accelerated degradation studies under varied pH (2–9), temperature (4–40°C), and light exposure, monitored via LC-MS .

Advanced: What computational approaches predict the compound’s reactivity or metabolic pathways?

Answer:

  • Reactivity prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction intermediates (e.g., oxadiazole ring opening) .
  • Metabolism prediction : Tools like MetaSite simulate cytochrome P450-mediated oxidation or glucuronidation .

Advanced: How can researchers design derivatives with enhanced pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility .
  • Prodrug strategies : Mask carboxylate groups with ester prodrugs to enhance membrane permeability .
  • In silico ADMET : Use SwissADME or ADMET Predictor™ to forecast absorption and toxicity .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of DMF vapors .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced: How can high-throughput screening (HTS) be integrated into studies of this compound?

Answer:

  • Automated synthesis : Use microfluidic reactors to generate analog libraries .
  • HTS platforms : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) to identify novel targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.